[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzoate
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Overview
Description
[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzoate is a complex organic compound that features a diazinane ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzoate typically involves the following steps:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Esterification: The final step involves the esterification of the phenyl group with 4-methylbenzoic acid.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:
Batch or continuous flow reactors: To ensure precise control over reaction conditions.
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the benzoate ester.
Reduction: Reduction reactions can occur at the diazinane ring, potentially leading to ring-opening.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the substituent introduced, such as halogenated or aminated derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology:
Biochemical Probes: Used in the study of enzyme mechanisms or protein interactions.
Drug Development: Potential as a scaffold for the design of new pharmaceuticals.
Medicine:
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry:
Polymer Synthesis: Used in the synthesis of specialty polymers with specific functionalities.
Coatings and Adhesives:
Mechanism of Action
The mechanism of action of [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through binding to active sites.
Receptors: Interaction with cellular receptors, leading to modulation of signaling pathways.
DNA/RNA: Binding to nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
- [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate
- [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-ethylbenzoate
Comparison:
- Structural Differences: The presence of different substituents on the benzoate ester (e.g., methyl vs. ethyl) can influence the compound’s reactivity and properties.
- Reactivity: Subtle changes in the structure can lead to significant differences in chemical reactivity and biological activity.
- Applications: Each compound may have unique applications based on its specific properties, such as solubility, stability, and interaction with biological targets.
This detailed article provides a comprehensive overview of [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-11-2-6-13(7-3-11)18(24)26-14-8-4-12(5-9-14)10-15-16(22)20-19(25)21-17(15)23/h2-10H,1H3,(H2,20,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUOBAFKFCJXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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